2-Amino-3-(3-chlorophenyl)propanoic acid
Overview
Description
“2-Amino-3-(3-chlorophenyl)propanoic acid” is a phenylalanine derivative . It is a solid substance with a molecular weight of 199.64 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, racemic 2-amino-3-(heteroaryl)propanoic acids, mostly with a furan or thiophene nucleus as a heteroaryl group, were synthesized by the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours .Molecular Structure Analysis
The molecular structure of “2-Amino-3-(3-chlorophenyl)propanoic acid” can be represented by the linear formula C9H10ClNO2 .Physical And Chemical Properties Analysis
“2-Amino-3-(3-chlorophenyl)propanoic acid” is a solid substance . It has a molecular weight of 199.64 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
GABA B Receptor Antagonism
2-Amino-3-(3-chlorophenyl)propanoic acid has been investigated for its potential as a GABA B receptor antagonist. A study by Abbenante, Hughes, and Prager (1997) synthesized compounds including 2-Amino-3-(3-chlorophenyl)propanoic acid, finding them to be weak specific antagonists of GABA at the GABA B receptor, which is significant in neuropharmacology and could have implications for neurological research (Abbenante, Hughes, & Prager, 1997).
Chiral Separation and Inclusion Interaction
Jin et al. (2019) explored the chiral separation of isomers including 2-Amino-3-(3-chlorophenyl)propanoic acid using countercurrent chromatography. This study contributes to the understanding of how structural variations, such as chlorine substituents, affect the chiral separation processes, which is important in developing more efficient pharmaceuticals and chemicals (Jin et al., 2019).
Fluorescence Derivatization
In the field of fluorescence derivatization, Frade et al. (2007) coupled 3-(Naphthalen-1-ylamino)propanoic acid to various amino acids, creating strongly fluorescent derivatives. This research is significant for biological assays and could have implications for medical diagnostics and research (Frade, Barros, Moura, & Gonçalves, 2007).
Asymmetric Hydrogenation Studies
A study by O'reilly, Derwin, and Lin (1990) involved the synthesis of (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride, a derivative of 2-Amino-3-(3-chlorophenyl)propanoic acid. This work contributes to the field of asymmetric synthesis, which is crucial for producing chiral molecules used in pharmaceuticals (O'reilly, Derwin, & Lin, 1990).
Corrosion Inhibition in Acidic Environment
Vikneshvaran and Velmathi (2017) explored Schiff bases derived from L-Tryptophan, including 2-Amino-3-(3-chlorophenyl)propanoic acid, for corrosion inhibition on stainless steel in acidic environments. This application is important for industrial and engineering fields, where corrosion resistance is critical (Vikneshvaran & Velmathi, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-3-(3-chlorophenyl)propanoic acid is a derivative of phenylalanine It’s known that phenylalanine and its derivatives can influence the secretion of anabolic hormones .
Mode of Action
As a phenylalanine derivative, it may interact with its targets to influence the secretion of anabolic hormones
Biochemical Pathways
As a phenylalanine derivative, it may be involved in biological metabolism . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
As a derivative of phenylalanine, it may influence the secretion of anabolic hormones, which could have various effects on the body .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Amino-3-(3-chlorophenyl)propanoic acid is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, it is recommended to store the compound in a dark place, sealed and dry, at 2-8°C .
properties
IUPAC Name |
2-amino-3-(3-chlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDJLFDGCUYZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-chlorophenyl)propanoic acid | |
CAS RN |
1956-15-6, 14091-12-4 | |
Record name | 3-Chlorophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-3-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-3-phenyl-DL-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-chloro-3-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-chloro-3-phenyl-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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